Morpholine, 2-(3-methylphenyl)-, hydrochloride
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Overview
Description
Morpholine, 2-(3-methylphenyl)-, hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides. For Morpholine, 2-(3-methylphenyl)-, hydrochloride, the process may involve the coupling, cyclization, and reduction reactions of amino alcohols and related compounds . Transition metal catalysis and stereoselective methods are often employed to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of morpholine derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2-(3-methylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Morpholine, 2-(3-methylphenyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of Morpholine, 2-(3-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, known for its use as a solvent and corrosion inhibitor.
3-methyl-2-phenylmorpholine: A derivative with similar chemical properties.
Phenmetrazine: A stimulant drug with a similar structure.
Uniqueness
Morpholine, 2-(3-methylphenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
61151-64-2 |
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Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(3-methylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H |
InChI Key |
JYTAATTUJHIJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCCO2.Cl |
Origin of Product |
United States |
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